molecular formula C12H17Br B13605187 1-(3-Bromopropyl)-4-isopropylbenzene

1-(3-Bromopropyl)-4-isopropylbenzene

Cat. No.: B13605187
M. Wt: 241.17 g/mol
InChI Key: XNJNISLEDIWTHS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-isopropylbenzene is an organic compound that belongs to the class of alkyl halides It features a benzene ring substituted with an isopropyl group and a bromopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-4-isopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-4-isopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-isopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The isopropyl group can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Ketones, carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-4-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-isopropylbenzene involves its reactivity as an alkyl halide. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-isopropylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Iodopropyl)-4-isopropylbenzene: Similar structure but with an iodine atom instead of bromine.

    1-(3-Bromopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

1-(3-Bromopropyl)-4-isopropylbenzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. The isopropyl group also imparts different steric and electronic properties compared to the methyl group, influencing its reactivity and applications.

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-(3-bromopropyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H17Br/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9H2,1-2H3

InChI Key

XNJNISLEDIWTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCBr

Origin of Product

United States

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